Cefoselis
Description
Synthetic Pathways and Methodologies The production of 7-ACA from Cephalosporin (B10832234) C can be achieved through both chemical and enzymatic processesresearchgate.netnih.govmdpi.com.
Origins from Natural Cephalosporin C and Semi-Synthetic Approaches Cephalosporin C, isolated from the fungus Acremonium chrysogenum, serves as the initial material for the production of 7-ACAresearchgate.netmdpi.com. Semi-synthetic cephalosporins are then produced by attaching different side chains to the 7-ACA nucleustypeset.ioresearchgate.net. This semi-synthetic approach allows for the creation of various cephalosporin derivatives with altered properties, such as increased potency, broader spectrum of activity, and improved pharmacokinetic profilestypeset.ioresearchgate.netslideshare.net.
Enzymatic methods for converting Cephalosporin C to 7-ACA have gained interest due to their potential to simplify processes and reduce environmental impact compared to chemical routes nih.govmdpi.com. A single-step enzymatic conversion using cephalosporin C acylase (CA) is one such approach nih.govmdpi.com.
One described method for synthesizing Cefoselis (B1662153) sulfate (B86663) takes 7-aminocephalosporanic acid (7-ACA) as a raw material to synthesize a key intermediate, which is then condensed with another compound to obtain the final product patsnap.com.
Core Structural Features of this compound this compound, like other cephalosporins, possesses a core structure consisting of a beta-lactam ring fused to a six-membered dihydrothiazine ringnih.govslideshare.netwikipedia.org. This bicyclic system is known as the cephem nucleusslideshare.net.
Importance of the C3- and C7-Substituents on Core Activity Substitutions at the C3 and C7 positions of the cephalosporin core are crucial for their biological activity and pharmacokinetic propertiestypeset.ioslideshare.netwikipedia.orgresearchgate.net. Modifications at the C7 position of the beta-lactam ring are generally associated with alterations in antibacterial activity, while substitutions at the C3 position of the dihydrothiazine ring are linked to changes in pharmacokinetic propertiesslideshare.netwikipedia.org. However, these influences are not always strictly confined to these roleswikipedia.org. The nature of the substituent groups at these positions significantly affects the spectrum and level of antibacterial activitysemanticscholar.org.
Interactive Table 1: Influence of Substitutions on Cephalosporin Properties
| Position | Ring System | Typical Influence |
| C3 | Dihydrothiazine | Pharmacokinetic properties |
| C7 | Beta-lactam | Antibacterial activity |
Note: While these are general trends, the impact of substituents can be complex and affect both activity and pharmacokinetics wikipedia.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLLRXDAYEMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Elucidation of Cefoselis
Derivatization Strategies for Research Probes
Cefoselis (B1662153) is a synthetic antibiotic classified as a fourth-generation cephalosporin (B10832234). Its chemical structure is characterized by a complex arrangement including a pyrazolium (B1228807) ring, a thiazolyl group, and a methoxyiminoacetamido side chain, all attached to a 7-aminocephalosporanic acid (7-ACA) core wikipedia.org. The core structure, 7-ACA, serves as a key synthon in the synthesis of various cephalosporin antibiotics wikipedia.orguni.lufishersci.cafishersci.it.
The synthesis of this compound typically utilizes 7-aminocephalosporanic acid (7-ACA) as a starting material uni.lunih.gov. One described method involves the synthesis of a key intermediate, 7beta-amido-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride, from 7-ACA. This intermediate is then condensed with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester to yield this compound sulfate (B86663) uni.lu. This synthetic route highlights the modifications made to the 7-ACA core to arrive at the final this compound structure.
Structural elucidation techniques are crucial for confirming the identity and purity of this compound and its derivatives, as well as for understanding its behavior, such as degradation pathways. Studies have employed techniques like HPLC-DAD and ESI-Q-TOF-MS to elucidate the degradation process of this compound sulfate and quantify its degradation products. Comparison of the fragmentation patterns of degradation products with that of the parent drug aids in determining the structures of these products and establishing degradation pathways.
Molecular Mechanism of Antimicrobial Action
Inhibition of Bacterial Cell Wall Biosynthesis
The bacterial cell wall is composed of a complex polymer called peptidoglycan uobabylon.edu.iqpatsnap.com. The synthesis of this layer involves a series of enzymatic reactions, with the final step being the cross-linking of peptidoglycan chains patsnap.comuobabylon.edu.iq. Cefoselis (B1662153) inhibits this crucial cross-linking process, leading to a weakened cell wall patsnap.comuobabylon.edu.iqpatsnap.com. The compromised cell wall is then unable to withstand internal osmotic pressure, resulting in cell lysis and death patsnap.compatsnap.com.
Penicillin-Binding Protein (PBP) Interactions
This compound, like other beta-lactam antibiotics, targets a group of bacterial enzymes known as penicillin-binding proteins (PBPs) ontosight.aipatsnap.compatsnap.com. PBPs are located within the bacterial cell wall and are vital for catalyzing the transpeptidation reaction, which is the final step in peptidoglycan synthesis patsnap.comuobabylon.edu.iq. This compound binds to these PBPs, thereby inactivating them and disrupting cell wall assembly patsnap.comnih.gov.
Identification of Target PBPs
This compound binds to specific PBPs located on the inner membrane of the bacterial cell wall nih.gov. These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping it during growth and division nih.gov. While general information on cephalosporin (B10832234) interactions with PBPs is available, specific detailed data on the full range and hierarchy of this compound's affinity for individual PBPs across various bacterial species may require further in-depth study references. Studies have shown that this compound has high affinity for PBPs researchgate.net.
Molecular Basis of PBP Binding and Affinity
Beta-lactam antibiotics, including this compound, mimic the D-Ala-D-Ala sequence at the end of peptidoglycan precursors, which is the natural substrate for PBPs uobabylon.edu.iqwikipedia.org. By binding to the active site of PBPs, this compound forms a stable acyl-enzyme complex through an acylation reaction with an essential serine residue in the PBP's active site mdpi.com. This irreversible binding inhibits the transpeptidase activity of the PBP wikipedia.orgmdpi.com. The affinity of cephalosporins for different PBPs can vary, contributing to their spectrum of activity against different bacterial species kahedu.edu.in. Studies using labeled penicillin have been developed to determine the affinity of beta-lactams, including this compound, for PBPs jst.go.jp.
Disruption of Peptidoglycan Transpeptidation
The binding of this compound to PBPs directly disrupts the transpeptidation process patsnap.comuobabylon.edu.iqpatsnap.com. This process is responsible for creating the cross-links between the glycan strands of the peptidoglycan layer, which provides rigidity and stability to the cell wall patsnap.comuobabylon.edu.iq. Inhibition of transpeptidation prevents the formation of a properly cross-linked peptidoglycan meshwork, leading to a structurally compromised cell wall patsnap.comnih.gov.
Ancillary Biochemical Activities of this compound (e.g., GABA Receptor Modulation)
Beyond its primary mechanism of inhibiting bacterial cell wall synthesis, research has explored other biochemical interactions of this compound. Studies have indicated that beta-lactam antibiotics, including cephalosporins, can exhibit some degree of convulsive activity, which is proposed to be mediated through the suppression of inhibitory postsynaptic responses, mainly involving gamma-amino butyric acid (GABA)A receptors researchgate.netnih.gov. Research using Xenopus oocytes expressing murine GABAA receptors demonstrated that this compound can inhibit GABA-induced currents in a concentration-dependent manner nih.govnih.gov. The inhibitory action of this compound on GABAA receptors was found to be competitive nih.gov. This suggests that this compound may interact with the same binding site as GABA or a nearby site nih.gov. This interaction with GABAA receptors is considered an ancillary biochemical activity and is thought to be related to the potential for neurotoxicity observed with some beta-lactam antibiotics researchgate.net.
Data on the inhibitory effect of this compound on GABAA receptors:
| Compound | Receptor Subunit Composition | IC50 (µM) | Inhibition Type |
| This compound | α1β2γ2s | 185.0 ± 26.6 | Competitive |
| Penicillin-G | α1β2γ2s | 557.1 ± 125.4 | Non-competitive |
| This compound | α1β2Y256Fγ2s | 189.5 ± 25.2 | Competitive |
| Penicillin-G | α1β2Y256Fγ2s | 28400 ± 1420 | Non-competitive |
IC50 values represent the concentration required for 50% inhibition of GABA-induced currents. nih.gov
Mutation of the β2 subunit at position 256 (β2Y256F), which affects the binding of picrotoxin, significantly reduced the potency of Penicillin-G but did not substantially change the IC50 of this compound, indicating different binding sites or mechanisms of action on the GABAA receptor for these two beta-lactams nih.gov.
Structure Activity Relationships Sar and Rational Design Principles
Elucidation of Pharmacophores and Key Structural Motifs
The antibacterial efficacy of Cefoselis (B1662153) and other cephalosporins is intrinsically linked to specific chemical features, known as pharmacophores, within their molecular structure. The foundational structure of these antibiotics is the cephem nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The β-lactam ring is the primary pharmacophore, essential for its antibacterial action.
Key structural motifs that are crucial for the biological activity of cephalosporins are located at positions C3 and C7 of the cephem nucleus. Modifications at these sites allow for the fine-tuning of the antibiotic's properties. The substituents at C3, C4, and C7 are critical determinants of their antimicrobial activity. The carboxyl group at C4 is also vital and must remain unchanged.
In the case of this compound, the molecule features a 1-hydroxyethyl-5-aminopyrazole moiety at the C3 position of the cephem ring. This specific structural characteristic contributes to its enhanced antibacterial activity compared to third-generation cephalosporins, particularly against Enterobacterales. The presence of azole heterocycles, such as the pyrazole (B372694) in this compound, is a common feature in a wide array of drugs and is often used as a central pharmacophore in pharmaceutical development.
Impact of Substituent Modifications on Target Affinity and Spectrum
The targeted modification of substituents at the C3 and C7 positions of the cephalosporin (B10832234) scaffold is a cornerstone of rational drug design, profoundly influencing the drug's affinity for its bacterial targets and its spectrum of activity.
Analysis of C3-Quaternary Ammonium (B1175870) and Pyrazolylpyridinium Derivatives
The introduction of a positively charged quaternary ammonium group at the C3 position of the dihydrothiazine ring is a hallmark of fourth-generation cephalosporins, including this compound. This structural feature confers several advantages:
Increased Potency and Broader Spectrum: The quaternary ammonium substituent enhances the compound's ability to penetrate the outer membrane of Gram-negative bacteria.
β-Lactamase Stability: The presence of the quaternary nitrogen contributes to the stability of the antibiotic against hydrolysis by β-lactamase enzymes, a common bacterial resistance mechanism. The stability is linked to the formation of a transiently stable acyl-enzyme, and the effectiveness of this is highly dependent on the leaving ability of the C3-substituent.
Research into various C3-quaternary ammonium substituents has shown that successive alterations can extend the activity of fourth-generation compounds. For instance, the combination of a C3-quaternary ammonium group with a (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at C7 has proven beneficial, as seen in drugs like cefepime (B1668827) and cefpirome (B1668871).
Furthermore, the development of cephalosporins with a 3-pyrazolylpyridinium at the C-3 position has been explored with the aim of achieving a synergistic activity profile, combining features of ceftazidime (B193861) and this compound. These derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Influence of C7-Side Chain Variations
The acylamido side chain at the C7 position of the β-lactam ring plays a pivotal role in determining the antibacterial spectrum and potency of cephalosporins. Variations in this side chain can significantly alter the drug's activity against different types of bacteria.
Gram-Positive vs. Gram-Negative Activity: Acylation of the 7-amino group can increase activity against Gram-positive bacteria but may decrease activity against Gram-negative strains. The nature of substituents on aromatic rings within the side chain can also influence this selectivity.
Overcoming Resistance: Altering the orientation of the side chain can facilitate rapid penetration through the outer membrane of Gram-negative bacteria and reduce the binding affinity to β-lactamases, thereby overcoming resistance.
In many potent cephalosporins, the C7 side chain incorporates an α-oxyimino-aminothiazolyl or aminothiadiazolyl group. The specific configuration of this side chain, in conjunction with the C3 substituent, is critical for achieving a broad spectrum of activity.
Computational Approaches in this compound SAR Studies
Computational methods have become indispensable tools in modern drug discovery, enabling a more rational and efficient exploration of structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.
For cephalosporins, QSAR models have been developed to understand how properties like the eccentric connective index, fragment complexity, and topological polar surface area influence their inhibitory activity against bacterial enzymes such as transpeptidase. One study revealed that for enhanced transpeptidase inhibitory action, cephalosporin derivatives should possess a higher eccentric connectivity index and topological polar surface area at the R1 and R2 substituents. QSAR models can also be used to predict the absorption of cephalosporins, which is crucial for assessing their potential toxicity.
A 3D-QSAR pharmacophore model was developed for the inhibition of the human organic cation/carnitine transporter (OCTN2), which included this compound in its training set. This model identified a pharmacophore consisting of one hydrogen bond acceptor, two hydrophobic features, and a positive ionizable center.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can simulate its interaction with target proteins, such as penicillin-binding proteins (PBPs), and resistance-conferring enzymes like β-lactamases.
These simulations provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex. For example, molecular docking has been used to study the binding of cephalosporins to various PBPs and β-lactamases, helping to understand the structural basis of their efficacy and resistance.
Molecular dynamics (MD) simulations can further refine the docked complex structures and provide information on the stability and conformational changes of the drug-target complex over time. MD simulations have supported the greater stability of cephalosporin-PBP complexes compared to the free protein, offering a dynamic view of the binding event. In a study related to breast cancer, molecular docking analysis suggested a strong binding of this compound to the PHE294 residue of the LRP5 protein.
In Vitro Antimicrobial Spectrum and Susceptibility Profiling
Methodologies for Susceptibility Testing
The in vitro susceptibility of bacteria to Cefoselis (B1662153) is primarily determined using standardized methods such as broth microdilution and agar (B569324) dilution to establish the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.netnih.gov These methods are crucial for assessing the antibiotic's potency and for monitoring the emergence of resistant strains. litfl.comwoah.org
Broth Microdilution Techniques
Broth microdilution is a common method for determining the MIC of this compound. nih.govnih.govfrontiersin.org This technique involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. clsi.orgwikipedia.org Each well is then inoculated with a standardized concentration of the test bacterium. nih.gov Following incubation, the lowest concentration of this compound that visibly inhibits bacterial growth is recorded as the MIC. litfl.com Studies evaluating this compound frequently follow guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and standardization. nih.govfrontiersin.org
Agar Dilution Methods
The agar dilution method is another established technique for MIC determination and is considered a reference method for the susceptibility testing of certain bacteria. researchgate.netwikipedia.orgscielo.br In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. wikipedia.org Standardized inoculums of different bacterial strains are then spotted onto the surface of the agar plates. wikipedia.org After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the growth of the bacteria. wikipedia.org This method is particularly useful for testing a large number of isolates simultaneously. wikipedia.org
Determination of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. litfl.com It is a critical measure of an antibiotic's in vitro potency. For this compound, MICs are determined using either broth microdilution or agar dilution methods in accordance with standardized protocols from bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govnih.govclsi.org The interpretation of MIC values as susceptible, intermediate, or resistant is based on established breakpoints, which correlate with the likelihood of therapeutic success. litfl.com
Activity Against Specific Bacterial Genera and Species
This compound demonstrates a broad spectrum of in vitro activity, encompassing both Gram-positive and Gram-negative organisms. medchemexpress.commedchemexpress.com
Gram-Positive Organisms (e.g., Staphylococcus aureus, Streptococcus species)
This compound exhibits potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), with all tested strains showing susceptibility in some studies. nih.govfrontiersin.org However, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is poor, with a high percentage of strains demonstrating resistance. nih.govfrontiersin.org For Streptococcus species, including penicillin-susceptible, -intermediate, and -resistant strains of Streptococcus pneumoniae, this compound has shown good in vitro activity, often superior to that of other cephalosporins like cefepime (B1668827). researchgate.net
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Notes |
|---|---|---|---|---|
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 1 | - | 100% | All tested strains were susceptible. nih.gov |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 | - | 17.1% | Most strains were resistant. nih.govresearchgate.net |
| Penicillin-Susceptible S. pneumoniae (PSSP) | 0.016 | - | 87.2% | researchgate.net |
| Penicillin-Intermediate S. pneumoniae (PISP) | 4 | - | 40.5% | researchgate.net |
| Penicillin-Resistant S. pneumoniae (PRSP) | 1 | - | 51.6% | researchgate.net |
Gram-Negative Organisms (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)
The activity of this compound against Gram-negative bacteria is significant, particularly against non-extended-spectrum β-lactamase (ESBL)-producing strains of Enterobacteriaceae. nih.govfrontiersin.org For non-ESBL-producing Escherichia coli and Klebsiella pneumoniae, susceptibility rates are high. nih.govfrontiersin.org Conversely, against ESBL-producing strains of these organisms, this compound shows poor activity. nih.govfrontiersin.org this compound also demonstrates activity against Pseudomonas aeruginosa. nih.govfrontiersin.org
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Notes |
|---|---|---|---|---|
| Escherichia coli (non-ESBL) | - | - | 100% | nih.govfrontiersin.org |
| Escherichia coli (ESBL-producing) | >32 | - | <10% | nih.govresearchgate.netfrontiersin.org |
| Klebsiella pneumoniae (non-ESBL) | - | - | 94.3% | nih.govfrontiersin.org |
| Klebsiella pneumoniae (ESBL-producing) | 32 | - | <10% | nih.govresearchgate.netfrontiersin.org |
| Pseudomonas aeruginosa | 16 | 32 | 45.5% - 73.3% | Activity is variable. nih.govresearchgate.netfrontiersin.org |
Comparative In Vitro Susceptibility Studies with Other Beta-Lactams
The in vitro activity of this compound has been extensively compared to other beta-lactam agents, including third and fourth-generation cephalosporins, to determine its relative potency and spectrum. These studies are crucial for understanding its potential role in clinical settings.
Comparative Activity against Gram-Negative Bacteria
Against Enterobacteriaceae, the potency of this compound is similar to that of cefepime and cefpirome (B1668871), particularly against multidrug-resistant strains. nih.gov In a large multicenter study in Spain, this compound inhibited 90% of most Enterobacteriaceae isolates at a concentration of ≤0.25 µg/mL. nih.gov However, for species that characteristically hyperproduce chromosomally-inducible beta-lactamases, such as Enterobacter cloacae and Citrobacter freundii, this compound was found to be 8- to 16-fold more active than third-generation agents like cefotaxime (B1668864) and ceftazidime (B193861), though somewhat less active than cefpirome and cefepime. nih.gov
Against Pseudomonas aeruginosa, this compound has demonstrated variable activity. Some studies report that this compound and cefpirome are twofold more active than ceftazidime and cefepime against this pathogen. nih.gov In one evaluation, the MIC90 for this compound against P. aeruginosa was 32 µg/mL, which was more active than several other cephalosporins tested. researchgate.net However, another large-scale study found the susceptibility rate of P. aeruginosa to this compound to be 73.3%, while the rate for Acinetobacter baumannii was significantly lower at 18.7%. nih.govresearchgate.net
Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactams against Gram-Negative Bacteria (MIC in µg/mL)
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 |
|---|---|---|---|
| P. aeruginosa | This compound | 4 | 32 |
| Cefepime | - | - | |
| Ceftazidime | - | - | |
| E. coli (non-ESBL) | This compound | ≤0.25 | 0.5 |
| Cefepime | ≤0.25 | 0.5 | |
| Ceftazidime | ≤0.25 | 1 | |
| K. pneumoniae (non-ESBL) | This compound | 0.5 | 1 |
| Cefepime | 0.5 | 1 | |
| Ceftazidime | 1 | 4 | |
| E. cloacae | This compound | 2 | 32 |
| Cefepime | 1 | 16 | |
| Ceftazidime | 8 | >32 |
Data compiled from multiple research sources. nih.govnih.govresearchgate.net MIC50/MIC90 values represent the minimum inhibitory concentration required to inhibit 50% and 90% of isolates, respectively.
Comparative Activity against Gram-Positive Bacteria
This compound has demonstrated superior activity against methicillin-susceptible Staphylococcus aureus (MSSA) when compared to cefepime and cefpirome. nih.gov All tested MSSA strains in one study were susceptible to this compound. nih.govresearchgate.net Like other fourth-generation cephalosporins, this compound is largely inactive against methicillin-resistant S. aureus (MRSA), with high MIC90 values (>16 µg/mL) and low susceptibility rates. nih.govresearchgate.net
Against strains of Streptococcus pneumoniae, the activity of this compound is notable and often superior to that of cefepime. researchgate.net Its potency is influenced by the penicillin susceptibility of the pneumococcal isolates. For penicillin-susceptible strains (S. pneumoniae), this compound exhibits very low MIC90 values (0.03 µg/mL). nih.gov Its activity decreases against penicillin-intermediate and penicillin-resistant strains, but it can remain more potent than ceftazidime. nih.govresearchgate.net For instance, against penicillin-resistant pneumococci, the MIC90 of this compound was 1 µg/mL, whereas for ceftazidime it was 16.0 µg/mL. nih.govresearchgate.net
Table 2: Comparative In Vitro Activity of this compound and Other Beta-Lactams against Gram-Positive Bacteria (MIC in µg/mL)
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 |
|---|---|---|---|
| S. aureus (MSSA) | This compound | 1 | 2 |
| Cefepime | 2 | 4 | |
| Cefpirome | 2 | 4 | |
| S. aureus (MRSA) | This compound | 16 | >32 |
| Cefepime | >16 | >32 | |
| Cefpirome | 32 | >32 | |
| S. pneumoniae (Penicillin-Susceptible) | This compound | 0.016 | 0.03 |
| Cefepime | - | 0.06 | |
| Ceftazidime | - | 2.0 | |
| S. pneumoniae (Penicillin-Resistant) | This compound | 1 | 1 |
| Cefepime | - | 2.0 | |
| Ceftazidime | - | 16.0 |
Data compiled from multiple research sources. nih.govresearchgate.net MIC50/MIC90 values represent the minimum inhibitory concentration required to inhibit 50% and 90% of isolates, respectively.
Mechanisms of Bacterial Resistance to Cefoselis
Enzymatic Inactivation by Beta-Lactamases
One of the most significant threats to beta-lactam antibiotics, including Cefoselis (B1662153), is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the beta-lactam ring, a core structural component of the antibiotic, rendering it inactive. nih.govdroracle.aiwikipedia.orginfectionsinsurgery.org
Specificity and Hydrolysis Resistance against Chromosomal Beta-Lactamases
This compound was developed to have a wide antibacterial spectrum, a characteristic attributed to its resistance to hydrolysis by chromosomal β-lactamases. nih.gov These enzymes are naturally present in the genetic material of certain bacterial species. nih.gov this compound's structural stability allows it to withstand the enzymatic activity of many common chromosomal beta-lactamases, such as the AmpC-type enzymes. infectionsinsurgery.orgpatsnap.cominfectionsinsurgery.org This resistance is a key feature that distinguishes it from earlier generations of cephalosporins.
However, the level of resistance can be influenced by the amount of enzyme produced and its specific characteristics. nih.govnih.gov While this compound is generally stable, high levels of certain chromosomal beta-lactamases can still lead to reduced susceptibility.
Susceptibility to Extended-Spectrum Beta-Lactamases (ESBLs)
Despite its stability against many chromosomal beta-lactamases, this compound shows significant vulnerability to extended-spectrum beta-lactamases (ESBLs). nih.gov ESBLs are a group of enzymes, often plasmid-mediated, that can hydrolyze a wider range of beta-lactam antibiotics, including third and fourth-generation cephalosporins. wikipedia.orgnih.govnih.gov
Studies have demonstrated that ESBL-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis exhibit poor susceptibility to this compound, with susceptibility rates often below 10%. nih.gov In contrast, non-ESBL-producing strains of these same organisms remain highly susceptible. nih.gov The most prevalent ESBLs, such as those from the TEM, SHV, and CTX-M families, are capable of effectively inactivating this compound. infectionsinsurgery.orgmdpi.commdpi.com The genes encoding these ESBLs are frequently carried on plasmids that also harbor resistance genes for other antibiotic classes, leading to multidrug-resistant organisms. mdpi.comfortuneonline.orgbjid.org.br
Table 1: Susceptibility of Bacterial Strains to this compound Based on ESBL Production
| Bacterial Species | ESBL Status | Susceptibility Rate to this compound |
| Escherichia coli | Producing | < 10% nih.gov |
| Escherichia coli | Non-producing | 100% nih.gov |
| Klebsiella pneumoniae | Producing | < 10% nih.gov |
| Klebsiella pneumoniae | Non-producing | 94.3% nih.gov |
| Proteus mirabilis | Producing | < 10% nih.gov |
| Proteus mirabilis | Non-producing | 97.0% nih.gov |
Target Site Modification
Another primary mechanism of resistance involves alterations to the bacterial targets of this compound, specifically the penicillin-binding proteins (PBPs). nih.govdroracle.ai
Alterations in Penicillin-Binding Proteins (PBPs)
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.com Modifications to these PBPs can reduce the binding affinity of this compound, thereby conferring resistance. nih.govinfectionsinsurgery.orgdroracle.ai
This can occur through mutations in the genes encoding the PBPs or through the acquisition of new, resistant PBP genes. frontiersin.orgetflin.commdpi.com For example, methicillin-resistant Staphylococcus aureus (MRSA) produces an altered PBP, PBP2a, which has a low affinity for most beta-lactam antibiotics, including this compound. infectionsinsurgery.orgdroracle.ai Consequently, all MRSA strains are reported to be resistant to this compound. nih.gov In contrast, methicillin-sensitive S. aureus (MSSA), which lacks this altered PBP, remains susceptible. nih.gov
Mutational Analysis of Resistance Determinants
Genomic analyses of bacteria exposed to cephalosporins have identified specific mutations that contribute to resistance. While direct mutational analysis specifically for this compound resistance is not extensively detailed in the provided context, studies on similar cephalosporins like ceftriaxone (B1232239) offer valuable insights. Mutations have been found in genes associated with various cellular functions that can indirectly lead to resistance.
For instance, mutations in genes that regulate the expression of porins, such as ompF and ompC, can reduce the influx of the antibiotic into the bacterial cell. nih.gov Mutations in regulatory genes like marR, which controls efflux pump expression, can also contribute to resistance. nih.gov Furthermore, mutations in genes involved in cell wall precursor synthesis, like galU and pgm, have been linked to low-level cephalosporin (B10832234) resistance. nih.gov Detailed mutational analyses of resistant strains are crucial for understanding the specific genetic changes that lead to reduced this compound efficacy. nih.govmdpi.com
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are protein complexes that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. frontiersin.orgnih.govnih.gov The overexpression of these pumps can lead to reduced intracellular concentrations of an antibiotic, thereby contributing to resistance.
Several families of efflux pumps are known to be involved in antibiotic resistance in Gram-negative bacteria, including the Resistance-Nodulation-Division (RND) superfamily. nih.govnih.gov The AcrAB-TolC efflux system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa are well-characterized RND pumps that can extrude a variety of antibiotics. frontiersin.org While the specific role of efflux pumps in this compound resistance is an area requiring more targeted research, it is known that these systems contribute to resistance against other cephalosporins. asm.orgmdpi.com The overexpression of efflux pumps, often in conjunction with other resistance mechanisms like beta-lactamase production, can lead to high levels of multidrug resistance. frontiersin.orgmdpi.com
Role of Horizontal Gene Transfer (HGT) in Resistance Dissemination
Horizontal gene transfer (HGT) is a primary driver in the evolution and spread of antibiotic resistance among bacteria. wikipedia.org Unlike vertical gene transfer, where genetic material is passed from parent to offspring, HGT allows for the exchange of genetic information, including antibiotic resistance genes, between different bacterial cells, sometimes even across species. wikipedia.orgreactgroup.org This rapid dissemination of resistance determinants poses a significant challenge to the long-term efficacy of antimicrobial agents like this compound. The primary mechanisms of HGT responsible for the spread of resistance are conjugation, transformation, and transduction. wikipedia.orgnih.gov
Conjugation: This process involves the direct transfer of genetic material from a donor to a recipient bacterium through physical contact, often facilitated by a pilus. khanacademy.orgnih.gov Plasmids, which are small, circular, extrachromosomal DNA molecules, are frequently the vehicles for this transfer. asm.orgwikipedia.org These plasmids can carry multiple resistance genes, contributing to the emergence of multidrug-resistant strains. wikipedia.org The transfer of plasmids encoding β-lactamases, including those that can inactivate this compound, is a major contributor to the spread of resistance. nih.gov For instance, the dissemination of genes like blaCTX-M-15, which confers resistance to cephalosporins, is often mediated by conjugative plasmids. core.ac.uk
Transformation: In transformation, bacteria take up naked DNA from their environment and incorporate it into their own genome. nih.govkhanacademy.org While considered a simpler form of HGT, it is a crucial phenomenon in the spread of antibiotic resistance. mdpi.com If a bacterium carrying a resistance gene for this compound lyses, the released DNA can be taken up by a competent neighboring bacterium, thereby conferring resistance.
Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). nih.govkhanacademy.org During the viral replication cycle, bacterial DNA can be mistakenly packaged into new phage particles. When these phages infect other bacteria, they inject the previously packaged bacterial DNA, which may contain resistance genes.
Mobile genetic elements (MGEs) such as transposons and integrons play a crucial role in facilitating the movement of resistance genes both within and between bacterial genomes and plasmids. scirp.orgfrontiersin.org
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. khanacademy.orgscirp.org This mobility allows them to transfer resistance genes, including those conferring resistance to this compound, onto conjugative plasmids, thereby facilitating their dissemination. scirp.org
Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. frontiersin.orgnih.gov While not mobile on their own, they are frequently located within transposons and plasmids, which act as vehicles for their transfer. scirp.orgfrontiersin.org Class 1 integrons are particularly significant in the spread of antibiotic resistance genes among clinical pathogens. nih.gov
The interplay between these HGT mechanisms and mobile genetic elements creates a highly efficient system for the rapid and widespread dissemination of resistance to this compound and other β-lactam antibiotics.
Table of Research Findings on HGT and this compound Resistance:
Table of Mobile Genetic Elements in Resistance Dissemination:
Pre Clinical Pharmacokinetics and Pharmacodynamics in Research Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies in animal models provide essential data on the fate of a drug within a living organism europa.eunumberanalytics.com. These studies evaluate the processes by which a drug enters the bloodstream, is distributed to various tissues, is chemically modified, and is eliminated from the body numberanalytics.com.
Evaluation of Blood-Brain Barrier Penetration in Rodent Models
Studies in rats using brain microdialysis have investigated the penetration of cefoselis (B1662153) across the blood-brain barrier (BBB) nih.gov. While beta-lactam antibiotics are generally not known to easily cross the BBB, this compound has been shown to appear in brain extracellular fluid in a dose-dependent manner, proportional to its blood level nih.gov. The elimination constant from brain extracellular fluid was slightly lower than that from blood, suggesting that this compound may either penetrate the BBB or be transported by a specific system nih.gov. In contrast, cefazolin, another cephalosporin (B10832234), was not detected in brain extracellular fluid in this study nih.gov. In rats with renal dysfunction, the elimination half-lives of this compound from both blood and brain were significantly prolonged nih.gov.
Tissue Distribution in Non-Human Species
Following intravenous administration in laboratory animals, this compound readily penetrated into various tissues and inflammatory exudate fluid in rats researchgate.net. The highest tissue levels were observed in the kidneys, followed by the lungs, heart, liver, and spleen researchgate.net. The volume of distribution varied among species, ranging from 260 ml/kg in rats to 390 ml/kg in dogs researchgate.net. These parameters were reported to approximate those of reference drugs like ceftazidime (B193861) and cefpirome (B1668871) researchgate.net.
Metabolic Pathways and Metabolite Identification in Vitro/Animal Models
Information specifically detailing the metabolic pathways and metabolite identification of this compound in in vitro or animal models is limited in the provided search results. However, general ADME studies in animal models aim to identify metabolites and understand metabolic "soft-spots" which can guide drug development umich.edu. In vitro models, such as those using liver microsomes or hepatocytes, are commonly used to predict in vivo clearance and understand metabolic stability umich.edureact4life.com.
Elimination Half-Life in Non-Human Systems
The elimination half-life of this compound after a single intravenous bolus dose of 20 mg/kg varied across different laboratory animal species researchgate.net. The values were 0.27 hours in mice, 0.30 hours in rats, 0.97 hours in rabbits, 1.29 hours in dogs, and 1.76 hours in monkeys researchgate.net. These half-lives were comparable to those of ceftazidime and cefpirome researchgate.net. The renal clearance of this compound in rabbits was found to be almost equal to the glomerular filtration rate (GFR), and probenecid (B1678239) did not affect its elimination half-life or clearance ratio to GFR, suggesting that this compound is primarily excreted by glomerular filtration researchgate.net. In renal dysfunction rats, the elimination half-lives from both blood and brain were extensively prolonged nih.gov.
Here is a table summarizing the elimination half-life data in different non-human species:
| Species | Elimination Half-Life (hours) |
| Mice | 0.27 researchgate.net |
| Rats | 0.30 researchgate.net |
| Rabbits | 0.97 researchgate.net |
| Dogs | 1.29 researchgate.net |
| Monkeys | 1.76 researchgate.net |
In Vitro Stability and Degradation Kinetics
Studies on the stability of this compound sulfate (B86663) in aqueous solutions have shown that its degradation follows pseudo-first-order kinetics researchgate.net. General acid-base hydrolysis was observed in phosphate (B84403) and acetate (B1210297) buffers researchgate.net. In solutions of hydrochloric acid, sodium hydroxide, and borate (B1201080) buffer, the observed rate constant was equal to the rate constant at a given pH, indicating specific acid-base catalysis researchgate.net. The degradation process can involve the cleavage of the beta-lactam nucleus nih.gov. In the solid state, the degradation of this compound sulfate at increased relative air humidity was an autocatalytic reaction of the first order, while in dry air, it was a first-order reaction dependent on the substrate concentration nih.gov.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Bacterial Populations
PK/PD modeling is a valuable tool in the development of antimicrobial agents, allowing for the characterization of the time course of antimicrobial effects and supporting the optimization of dosing regimens researchgate.netmdpi.com. These models integrate pharmacokinetic parameters (drug exposure over time) and pharmacodynamic parameters (drug effect on bacterial populations) to predict the relationship between dosing and pharmacological activity researchgate.netmdpi.com. While the provided search results discuss PK/PD modeling in general for antibiotics and mention studies with other cephalosporins like ceftazidime mdpi.comnih.gov, specific details on PK/PD modeling of this compound in bacterial populations are not explicitly detailed. However, pre-clinical PK/PD evaluations in animal infection models are used to define the PK/PD driver and target magnitude, guiding dosing regimen design and forecasting success against target pathogens nih.gov.
Analytical Methodologies for Cefoselis Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are fundamental in the pharmaceutical analysis of Cefoselis (B1662153), enabling the separation of the active compound from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of this compound. conductscience.commoravek.com This method offers high resolution and sensitivity, making it ideal for analyzing pharmaceutical formulations and biological samples. conductscience.com
A typical HPLC method for this compound involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid solution) and an organic solvent like acetonitrile, with the composition adjusted to achieve optimal separation. researchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength where this compound exhibits strong absorbance. researchgate.netunesp.br
The stability of this compound sulfate (B86663) has been evaluated using HPLC, with studies showing its degradation is influenced by storage temperature and the composition of intravenous diluents. researchgate.net For instance, the concentration of this compound sulfate in various solutions can be determined by HPLC to assess its stability over time under different storage conditions. researchgate.net The versatility and reliability of HPLC make it an indispensable tool for routine quality control and research applications involving this compound. unesp.brarlok.com
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water researchgate.net |
| Detection | UV spectrophotometry |
| Application | Quantification, purity assessment, stability studies moravek.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. wikipedia.org This hybrid technique is particularly valuable for identifying and quantifying trace levels of this compound and its metabolites or degradation products in complex matrices like aqueous solutions. researchgate.netchromatographyonline.com
In LC-MS/MS analysis of this compound, the compound is first separated on an LC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). researchgate.net The precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces matrix interference. nih.gov
Research has utilized HPLC-ESI-Quadrupole Time-Of-Flight-Mass Spectrometry (HPLC-ESI-Q-TOF-MS) to identify degradation products of this compound sulfate in aqueous solutions. researchgate.net This powerful analytical approach allows for the determination of the exact masses of degradation products, aiding in the elucidation of their chemical formulas and degradation pathways. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are essential for confirming the chemical structure of this compound and identifying any related substances.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including antibiotics like this compound. springernature.com NMR provides information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the determination of the molecule's connectivity and stereochemistry. wikipedia.orgcore.ac.uk
While specific NMR data for this compound is not detailed in the provided context, the general application of NMR in antibiotic research involves one-dimensional (1D) and two-dimensional (2D) experiments. springernature.commdpi.com 1D NMR (¹H and ¹³C) provides initial structural information, while 2D NMR techniques like COSY, HSQC, and HMBC reveal correlations between different nuclei, helping to piece together the complete molecular structure. core.ac.ukmdpi.com This level of detailed structural information is crucial for confirming the identity of this compound and for characterizing any novel degradation products or metabolites. cas.cz
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. wikipedia.org This information is vital for confirming the compound's identity and for structural elucidation, especially when combined with chromatography. researchgate.netwikipedia.org
In a mass spectrometer, this compound molecules are ionized, and their mass-to-charge ratio (m/z) is measured, providing the molecular weight of the ion. wikipedia.org High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the this compound ion and analyze the resulting fragment ions. hpst.cz The fragmentation pattern is often unique to the molecule and can provide valuable structural information. researchgate.netlibretexts.org For example, a study on this compound sulfate degradation products used HPLC-MS/MS to find the masses of the degradation products with high accuracy, which led to the proposal of their molecular formulas and degradation pathways. researchgate.net
Table 2: Identified Degradation Products of this compound Sulfate by HPLC-MS/MS
| Molecular Formula | Measured Mass (m/z) |
| C5H10N3O | 128.08243 |
| C8H10N4O3S | 243.05471 |
| C13H16N5O4S2 | 370.06338 |
| C14H16N5O6S2 | 414.05324 |
| C17H23N8O3S2 | 451.13191 |
| C18H22N8O4S2 | 479.12777 |
| C19H23N8O6S2 (this compound sulfate) | 523.11859 |
| Source: ResearchGate researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In Vitro Assays for Biological Activity and Synergism
In vitro assays are fundamental for determining the antibacterial efficacy of this compound and its potential for synergistic activity when combined with other antimicrobial agents. These assays provide crucial data on the compound's spectrum of activity and its interactions with other drugs.
The biological activity of this compound is often evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens. frontiersin.org MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Studies have shown that this compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, as well as MSSA. frontiersin.org It is also reported to be potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus. frontiersin.orgresearchgate.net
Synergism studies investigate whether the combined effect of two drugs is greater than the sum of their individual effects. The checkerboard assay is a common method used to assess synergy. researchgate.net One study evaluated the synergistic effect of this compound in combination with amikacin (B45834) against Pseudomonas aeruginosa and with vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The results indicated a synergistic effect for this compound plus amikacin against 26.7% of the tested P. aeruginosa strains, while an additive effect was observed for this compound plus vancomycin against 36.7% of the MRSA strains. researchgate.net No antagonism was observed in these combinations. researchgate.net
Table 3: In Vitro Synergistic Activity of this compound Combinations
| Combination | Organism | Synergistic Effect | Additive Effect | Indifferent Effect |
| This compound + Amikacin | P. aeruginosa (30 strains) | 26.7% | 40.0% | 33.3% |
| This compound + Vancomycin | MRSA (30 strains) | 0% | 36.7% | 63.3% |
| Source: ResearchGate researchgate.net |
Checkerboard Assays for Combination Studies
Checkerboard assays are a common in vitro method used to evaluate the interaction between two antimicrobial agents. nih.gov This technique allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic. nih.govcreative-diagnostics.com
A study evaluated the in vitro activity of this compound in combination with amikacin against 30 strains of Pseudomonas aeruginosa and this compound in combination with vancomycin against 30 strains of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The checkerboard assay was employed to determine the synergistic antimicrobial effect of these combinations. The results indicated that the combination of this compound and amikacin demonstrated synergy against 26.7% of the P. aeruginosa strains, an additive effect against 40.0%, and indifference against 33.3%. researchgate.net For the combination of this compound and vancomycin against MRSA, an additive effect was observed in 36.7% of the strains, while indifference was noted in the remaining 63.3%. researchgate.net No antagonism was observed for either combination. researchgate.net
The interpretation of the interaction is based on the FIC index, calculated as follows: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = MIC of drug A in combination / MIC of drug A alone, and FIC of drug B = MIC of drug B in combination / MIC of drug B alone. creative-diagnostics.com Synergy is typically defined as an FIC index of ≤ 0.5, additivity or indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4. creative-diagnostics.com
Table 1: Interaction of this compound in Combination with Amikacin and Vancomycin
| Organism | Combination | Synergy | Additive/Indifference | Antagonism |
| P. aeruginosa | This compound + Amikacin | 26.7% | 73.3% | 0% |
| MRSA | This compound + Vancomycin | 0% | 100% | 0% |
Time-Kill Curve Analysis
Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com This assay provides valuable information on the rate of bacterial killing and the potential for synergistic or antagonistic interactions when drugs are combined. emerypharma.comresearchgate.net
In the context of this compound research, time-kill experiments have been utilized to explore its efficacy, both alone and in combination with other antimicrobials, against various bacterial strains. For instance, time-kill studies were part of the evaluation of a three-drug combination of ceftazidime (B193861), aztreonam, and amikacin against seven strains of P. aeruginosa that were resistant to commonly used antipseudomonal drugs. researchgate.net While this specific study did not directly test this compound, it highlights the methodology's application in assessing complex combination therapies. The study found the three-drug combination to have bacteriostatic effects on all seven strains at multiple time points (2, 4, 6, and 24 hours) and synergistic effects on 2-3 strains. researchgate.net
The general principle of a time-kill assay involves exposing a standardized bacterial inoculum to a specific concentration of the antimicrobial agent(s) and then determining the number of viable bacteria (colony-forming units per milliliter, CFU/mL) at various time intervals. emerypharma.com A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in the initial bacterial count. emerypharma.com Synergy in combination studies is often defined as a ≥ 2-log decrease in CFU/mL at 24 hours compared with the most active single agent. researchgate.net
Table 2: Hypothetical Time-Kill Curve Data Interpretation for this compound
| Time (hours) | Growth Control (CFU/mL) | This compound Alone (CFU/mL) | Drug B Alone (CFU/mL) | This compound + Drug B (CFU/mL) |
| 0 | 1.0 x 10^6 | 1.0 x 10^6 | 1.0 x 10^6 | 1.0 x 10^6 |
| 4 | 5.0 x 10^7 | 8.0 x 10^5 | 5.0 x 10^5 | 2.0 x 10^4 |
| 8 | 2.0 x 10^8 | 6.0 x 10^5 | 2.0 x 10^5 | 5.0 x 10^3 |
| 24 | 1.0 x 10^9 | 4.0 x 10^5 | 1.0 x 10^5 | < 1.0 x 10^2 |
Comparative Biochemical and Molecular Studies
Comparison of Molecular Interactions with PBPs Across Different Cephalosporins
Beta-lactam antibiotics, including cephalosporins, exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall's peptidoglycan layer. patsnap.comwikipedia.org This is achieved through the acylation and subsequent inhibition of essential enzymes known as penicillin-binding proteins (PBPs), which catalyze the final transpeptidation step in peptidoglycan assembly. patsnap.comwikipedia.orgpatsnap.com The affinity of a cephalosporin (B10832234) for specific PBPs is a critical determinant of its antibacterial spectrum and potency.
Different cephalosporins exhibit varied affinities for the different types of PBPs (e.g., PBP1a, PBP1b, PBP2, PBP3). stonybrookmedicine.edu For instance, in Pseudomonas aeruginosa, PBP3 is a crucial target for many cephalosporins, and the affinity for this PBP is a key factor in their anti-pseudomonal activity. mdpi.comresearchgate.net The molecular structure of the antibiotic, particularly its side chains, influences how it fits into the active site of the PBP. mdpi.com
While specific quantitative binding data for Cefoselis (B1662153) across a range of PBPs is not extensively detailed in comparative literature, its mechanism is understood to be analogous to other cephalosporins, involving the targeting and inactivation of these vital bacterial enzymes. patsnap.compatsnap.com For comparison, the newer generation cephalosporin Ceftaroline has demonstrated high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and for PBP2x in Streptococcus pneumoniae, which are key resistance determinants in these pathogens. mdpi.comnih.gov Ceftaroline's affinity for PBP2a in MRSA, with a 50% inhibitory concentration (IC₅₀) ranging from 0.01 to 1 μg/ml, is up to 256-fold higher than that of other tested agents. nih.gov This high affinity allows it to effectively inhibit bacteria that are resistant to many other beta-lactams. nih.gov Similarly, Cefepime (B1668827), another fourth-generation cephalosporin, is known to target PBP3. rcsb.org The efficacy of this compound is likewise dependent on its ability to successfully bind to and inhibit the essential PBPs of target organisms. patsnap.com
Table 1: Comparative PBP Affinity of Ceftaroline in Resistant Bacterial Strains
| Cephalosporin | Bacterial Species | PBP Target | 50% Inhibitory Concentration (IC50) (μg/ml) | Significance |
|---|---|---|---|---|
| Ceftaroline | Methicillin-Resistant S. aureus (MRSA) | PBP2a | 0.01 - 1 | High affinity for key resistance PBP. nih.gov |
| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP2x | 0.1 - 1 | High affinity for primary cephalosporin target. nih.gov |
| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP2b | 0.5 - 4 | High affinity for another major PBP target. nih.gov |
| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP1a | 0.125 - 0.25 | High affinity for a major PBP target. nih.gov |
Differential Susceptibility to Beta-Lactamases Compared to Other Cephalosporins
One of the primary mechanisms of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the drug. stonybrookmedicine.edu Cephalosporins vary in their stability against these enzymes. This compound, as a fourth-generation cephalosporin, was designed to have enhanced stability against hydrolysis by common chromosomal beta-lactamases (AmpC) compared to second- and third-generation agents. patsnap.comvulcanchem.comnih.gov
However, its stability is challenged by extended-spectrum β-lactamases (ESBLs). Research shows that this compound has poor activity against ESBL-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates below 10%. nih.gov This is comparable to the performance of other cephalosporins, both third-generation (Cefotaxime, Ceftriaxone) and fourth-generation (Cefepime), against these resistant organisms. nih.gov In contrast, against non-ESBL-producing strains of the same species, this compound demonstrates high activity, with susceptibility rates often exceeding 94%, similar to Cefepime. nih.gov This indicates that while this compound is stable against certain beta-lactamases, it is effectively hydrolyzed by ESBLs. nih.gov
Table 2: Comparative Susceptibility of Cephalosporins Against ESBL-Producing and Non-Producing Enterobacteriaceae
| Organism | ESBL Status | This compound (% Susceptible) | Cefepime (% Susceptible) | Cefotaxime (B1668864) (% Susceptible) | Ceftriaxone (B1232239) (% Susceptible) |
|---|---|---|---|---|---|
| E. coli | ESBL-Producing | <10% nih.gov | >87% Resistance nih.gov | >87% Resistance nih.gov | >87% Resistance nih.gov |
| Non-ESBL | 100% nih.gov | >94% nih.gov | - | - | |
| K. pneumoniae | ESBL-Producing | <10% nih.gov | >87% Resistance nih.gov | >87% Resistance nih.gov | >87% Resistance nih.gov |
| Non-ESBL | 94.3% nih.gov | >94% nih.gov | - | - | |
| P. mirabilis | ESBL-Producing | <10% nih.gov | >87% Resistance nih.gov | >87% Resistance nih.gov | >87% Resistance nih.gov |
| Non-ESBL | 97.0% nih.gov | >94% nih.gov | - | - |
Synergistic Interactions of this compound with Other Antimicrobial Agents In Vitro
Combining antimicrobial agents is a strategy to broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic killing of pathogens. ujms.net In vitro studies have evaluated the interaction of this compound with other antibiotics against challenging pathogens.
A checkerboard assay study investigating this compound combinations found varying levels of interaction. researchgate.net When combined with the aminoglycoside Amikacin (B45834) against 30 strains of P. aeruginosa, a synergistic effect was observed in 26.7% of the strains. researchgate.net An additive or indifferent effect was seen in 40.0% and 33.3% of the strains, respectively, with no antagonism detected. researchgate.net This suggests that for a subset of P. aeruginosa infections, combination therapy with Amikacin could be beneficial. researchgate.neteuropeanreview.org
Against 30 strains of methicillin-resistant Staphylococcus aureus (MRSA), the combination of this compound with the glycopeptide Vancomycin (B549263) did not produce any synergy. researchgate.net The interaction was categorized as additive in 36.7% of the strains and indifferent in the remaining 63.3%. researchgate.net Again, no antagonism was observed. researchgate.net This indicates that while the combination is not detrimental, it may offer only a modest benefit over monotherapy for some MRSA strains. researchgate.net
Table 3: In Vitro Interaction of this compound with Other Antimicrobial Agents
| Combination | Target Organism (No. of Strains) | Synergy (%) | Addition (%) | Indifference (%) | Antagonism (%) |
|---|---|---|---|---|---|
| This compound + Amikacin | P. aeruginosa (30) | 26.7% researchgate.net | 40.0% researchgate.net | 33.3% researchgate.net | 0% researchgate.net |
| This compound + Vancomycin | MRSA (30) | 0% researchgate.net | 36.7% researchgate.net | 63.3% researchgate.net | 0% researchgate.net |
Comparative Analysis of Resistance Mechanisms (e.g., Efflux Pumps)
Beyond the production of beta-lactamases, bacteria utilize several other mechanisms to resist cephalosporins, including alterations to the drug's target (PBPs) and active removal of the drug from the cell via efflux pumps. mdpi.comnih.gov
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. mdpi.com In Gram-negative bacteria like P. aeruginosa and Acinetobacter baumannii, efflux pumps are a major component of intrinsic and acquired resistance. nih.govmedintensiva.org The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the MexAB-OprM system in P. aeruginosa and the AdeABC system in A. baumannii, can expel a broad spectrum of antibiotics, including cephalosporins. nih.govmdpi.commedintensiva.org Overexpression of these pumps, often due to mutations in regulatory genes, can lead to high-level resistance to multiple classes of drugs, including third- and fourth-generation cephalosporins. nih.govmedintensiva.org
Another significant resistance mechanism is the modification of PBPs, which reduces the binding affinity of beta-lactam antibiotics. wikipedia.orgresearchgate.net This is the principal mechanism of resistance in MRSA, which acquires the mecA gene encoding for the low-affinity PBP2a, and in penicillin-resistant S. pneumoniae, which develops mutations in its native PBP genes. mdpi.comnih.gov Resistance can also arise from decreased permeability of the bacterial outer membrane, caused by the loss or modification of porin channels, which restricts the entry of cephalosporins into the cell. nih.gov The combined effect of these mechanisms—enzymatic degradation, target modification, active efflux, and reduced permeability—presents a formidable challenge to the efficacy of cephalosporins, including this compound. mdpi.comnih.gov
Future Research Directions in Cefoselis Chemistry and Biology
Development of Novel Cefoselis (B1662153) Derivatives and Analogues
Future research in this compound chemistry is focused on the synthesis and evaluation of novel derivatives and analogues to potentially improve its pharmacokinetic properties, expand its spectrum of activity, and enhance its potency against resistant strains. This compound possesses a complex structure including a pyrazolium (B1228807) ring, a thiazolyl group, and a methoxyiminoacetamido side chain attached to a 7-aminocephalosporanic acid (7-ACA) core. ontosight.ai Modifications at specific positions on the cephalosporin (B10832234) core structure, particularly at positions 3 and 7, are known to influence antibacterial activity and pharmacological properties. wikipedia.org
Studies on structure-activity relationships (SAR) of cephalosporins bearing quaternary ammonium (B1175870) groups at the 3 position have suggested that delocalization of the positive charge could lead to an expanded antibacterial spectrum and increased activity. researchgate.net this compound itself has a 1-hydroxyethyl-5-aminopyrazole moiety at position 3 of the cephem ring, contributing to its higher antibacterial activity against Enterobacterales compared to third-generation cephalosporins. asm.org Research into new compounds incorporating modified pyrazole (B372694) or other heterocyclic structures at this position, similar to approaches taken with other cephalosporins like ceftolozane (B606591) which has modifications on its 3-aminopyrazolium side chain, could yield derivatives with improved stability against β-lactamases or altered PBP binding profiles. researchgate.netnih.gov
The thiazolyl group and the methoxyiminoacetamido side chain at the 7 position are also crucial for activity. ontosight.ai Exploring variations in these moieties could lead to analogues with enhanced affinity for essential PBPs or increased ability to penetrate bacterial cell walls, particularly in Gram-negative bacteria. The development of hybrid molecules combining features of this compound with other known antibacterial scaffolds, such as other azole heterocycles like thiazoles or triazoles, represents another avenue for discovering novel potent compounds. nih.govmdpi.comnih.gov
Strategies to Overcome Evolving Bacterial Resistance Mechanisms
Bacterial resistance to cephalosporins primarily arises through the production of β-lactamases that hydrolyze the β-lactam ring and mutations in the antibiotic target proteins, the PBPs. researchgate.net this compound exhibits resistance to hydrolysis by chromosomal β-lactamases and rapid penetration through the bacterial cell wall, which contributes to its broad spectrum. nih.gov However, it shows poor activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govfrontiersin.orgresearchgate.net Methicillin-resistant Staphylococcus aureus (MRSA) strains are also resistant to this compound. nih.govfrontiersin.orgresearchgate.net
Future research is critical to develop strategies to overcome these evolving resistance mechanisms. One approach involves the co-administration of this compound with β-lactamase inhibitors. While this compound has some inherent stability against certain β-lactamases, combining it with inhibitors effective against prevalent ESBLs and carbapenemases could restore or enhance its activity against resistant Gram-negative pathogens. nih.govnews-medical.net Research into novel β-lactamase inhibitors, including "ultrabroad" spectrum inhibitors, is ongoing and could potentially be applied in combination therapies with this compound. mdpi.com
Another strategy focuses on understanding and counteracting PBP modifications that reduce this compound binding affinity. Studies exploring the specific PBP mutations conferring resistance to this compound could inform the design of modified this compound molecules or the development of agents that restore PBP susceptibility. patsnap.comresearchgate.net
Efflux pumps also play a significant role in bacterial resistance by actively transporting antibiotics out of the bacterial cell. mdpi.com Pseudomonas aeruginosa, for instance, can achieve high levels of resistance by limiting periplasmic concentrations of β-lactams through efflux pumps and reduced permeability. mdpi.com Investigating the extent to which efflux pumps affect this compound activity and exploring the use of efflux pump inhibitors in combination with this compound are important research directions. news-medical.netmdpi.com
Furthermore, strategies to combat resistance in bacterial biofilms, which provide a protective environment for bacteria and contribute to reduced antibiotic susceptibility, are relevant to this compound research. mdpi.comfrontiersin.org Combining this compound with agents that disrupt biofilm formation or enhance antibiotic penetration into biofilms could improve its effectiveness against biofilm-associated infections. frontiersin.org
Exploration of Potential New Antimicrobial Targets or Synergistic Modulators
Beyond its primary target of PBPs, future research could explore whether this compound or its derivatives interact with other potential antimicrobial targets within bacterial cells. Expanding antibiotic targets is crucial for addressing antimicrobial resistance, particularly against multidrug-resistant (MDR) strains. nih.gov While the target-based approach has had limitations, systematic perturbation of bacterial genes and screening for chemical susceptibilities can uncover novel targets. nih.gov
The exploration of synergistic modulators that enhance this compound activity is another promising area. This includes investigating combinations of this compound with other classes of antibiotics or non-antibiotic agents. For example, research has explored the synergistic activity of cephalosporins with fluoroquinolones against Pseudomonas aeruginosa, including strains resistant to one or both drugs. researchgate.net Similarly, combining this compound with agents that interfere with bacterial virulence factors, such as quorum sensing, could represent a strategy to disarm pathogens and improve treatment outcomes. mdpi.com
The potential for synergistic effects with bacteriophages or antimicrobial peptides is also being investigated for other β-lactams and could be relevant to this compound. nih.govnews-medical.netfrontiersin.org These agents could potentially improve the efficacy of this compound against resistant strains or in complex environments like biofilms.
Advanced Computational and In Silico Research
Advanced computational and in silico methods are becoming increasingly valuable tools in antibiotic research and development. mdpi.comnih.govresearchgate.net These methods can significantly accelerate the process of identifying, improving, and assessing potential drug candidates. researchgate.net
For this compound, in silico research can be applied in several ways:
Virtual Screening: Large chemical libraries can be screened computationally to identify potential new derivatives or synergistic compounds that are predicted to bind to bacterial targets or overcome resistance mechanisms relevant to this compound. researchgate.net
Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding interactions of this compound and its potential derivatives with PBPs, β-lactamases, efflux pumps, or other potential targets at the molecular level. nih.govresearchgate.net This can help in the rational design of new molecules with improved binding affinity or stability.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of potential this compound analogues, helping to prioritize compounds with favorable pharmacological properties early in the discovery process. researchgate.net
Predicting Resistance Mechanisms: Computational approaches can be used to model and predict how mutations in bacterial genes might affect this compound binding or activity, aiding in the understanding of resistance development and the design of resistance-breaking compounds. core.ac.uk
Designing Synergistic Combinations: In silico methods can help predict potential synergistic interactions between this compound and other agents by modeling their combined effects on bacterial growth or survival. researchgate.net
The integration of artificial intelligence (AI) and machine learning techniques into in silico drug discovery is further enhancing the power of these approaches, enabling the analysis of vast datasets and the identification of complex relationships relevant to antibiotic activity and resistance. mdpi.comresearchgate.net
Q & A
Q. What is the mechanism of action and antimicrobial spectrum of cefoselis, and how does it compare to other fourth-generation cephalosporins?
this compound exerts bactericidal effects by inhibiting penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. It demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., methicillin-sensitive Staphylococcus aureus) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Enterobacterales), with enhanced stability against β-lactamases compared to third-generation cephalosporins . Its activity against Enterobacterales is comparable to cefepime (weighted kappa = 0.801), but it shows superior anti-staphylococcal efficacy in certain isolates . Researchers should validate activity using broth microdilution (CLSI/EUCAST guidelines) and cross-reference MIC distributions with established cephalosporin breakpoints .
Q. What analytical methods are recommended for assessing this compound purity and stability in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. A validated method involves using a C18 column, phosphate buffer (pH 7.0), and monitoring degradation products like this compound-3-ene-isomer. System suitability requires a resolution ≥2.9 between this compound and its isomer peaks, with ≤1.0% RSD for peak area repeatability . For stability studies, pseudo-first-order kinetics under hydrolytic stress (pH 0.44–13.0) can model degradation, with thermal and photolytic conditions assessed via accelerated testing .
Advanced Research Questions
Q. How should researchers design a double-blind clinical trial to evaluate this compound efficacy against multidrug-resistant infections?
Adopt a multicenter, randomized design with cefepime as a control. Key parameters:
- Dosage : 1–2 g every 12 hours, adjusted for renal function .
- Endpoints : Clinical cure rate (e.g., 59.7% for this compound vs. 56.0% for cefepime in respiratory/urinary infections), microbiological eradication (≥90%), and adverse event (AE) incidence (e.g., 11.59% for this compound vs. 13.77% for cefepime) .
- Statistical power : Ensure ≥80% power to detect non-inferiority (margin = 10%) using intent-to-treat (ITT) and per-protocol (PP) analyses .
Q. How can conflicting data on this compound-induced neurotoxicity be resolved in preclinical studies?
Central nervous system (CNS) adverse effects (e.g., consciousness disturbance) occur in 72.7% of cases within the first day of administration, predominantly in elderly males (>60 years) . To investigate:
- In vitro models : Measure GABA receptor inhibition (IC50 = 185 mM) and glutamate elevation in rat brain extracellular fluid .
- In vivo mitigation : Pre-treat with NMDA antagonists (e.g., MK-801, ED50 = 0.78 mg/kg) or benzodiazepines to block seizures .
- Demographic stratification : Adjust dosing in aged populations and monitor serum drug levels to avoid accumulation .
Q. What methodologies are appropriate for establishing epidemiological cut-off values (ECOFFs) for this compound?
ECOFFs define wild-type susceptibility thresholds. Steps include:
- Data collection : Aggregate MICs from ≥5 independent sites (e.g., MIC range: 0.008–256 mg/L for Proteus mirabilis) .
- Statistical tools : Use ECOFFinder software (EUCAST) or visual estimation to determine MIC distributions. For P. mirabilis, a proposed ECOFF is 0.125 mg/L with a zone diameter cutoff of 26 mm .
- Validation : Compare with cefepime ECOFFs and assess consistency via weighted kappa analysis .
Q. How can this compound stability in aqueous solutions be optimized for intravenous administration?
Degradation follows pseudo-first-order kinetics, highly pH-dependent:
- Acidic conditions (pH <3) : Rapid hydrolysis; use phosphate buffer (pH 7.0) for reconstitution to minimize degradation .
- Alkaline conditions (pH >8) : Accelerated breakdown; store at 2–8°C and limit exposure to light .
- Ionic strength : Adjust to 0.5 mol/L with NaCl to stabilize solutions .
Q. What experimental approaches are used to investigate this compound as a chemosensitizer in cancer research?
this compound binds GRP78 (KD = 2.3 μM) and inhibits LRP5/Wnt signaling in breast cancer stem cells:
- Binding assays : Isothermal titration calorimetry (ITC) to quantify affinity .
- Cellular localization : FITC-labeled this compound colocalizes with Alexa Fluor 555-tagged GRP78 in paclitaxel-resistant cells .
- Thermal stability : Cellular thermal shift assay (CETSA) confirms target engagement (20 μM this compound increases GRP78 melting temperature) .
Methodological Notes
- Contradictory data : Address discrepancies in ADR rates (e.g., 9.93% hepatobiliary reactions vs. 11.59% overall AEs ) by stratifying cohorts by age, comorbidities, and concurrent medications.
- Advanced techniques : Combine HPLC with mass spectrometry (LC-MS) for degradation product identification and CRISPR-Cas9 models to study resistance mechanisms (e.g., β-lactamase overexpression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
